REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](=[CH:7][CH:8]=1)[OH:6].Br[CH2:11]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:11]1[O:6][C:5]2[CH:7]=[CH:8][C:2]([CH3:1])=[CH:3][C:4]=2[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
0.007 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to a solution
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
after liquid separation
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled off from the resulting organic layer
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |